(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
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Overview
Description
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a heterocyclic compound that features a bromine atom and a hydroxymethyl group attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of a hydroxymethyl group. One common method includes:
Bromination: The starting material, 1H-pyrrolo[2,3-b]pyridine, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane to introduce the bromine atom at the 5-position.
Hydroxymethylation: The brominated intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the hydroxymethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Products with formyl or carboxyl groups replacing the hydroxymethyl group.
Reduction: Products with modified pyridine rings or reduced hydroxymethyl groups.
Scientific Research Applications
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as kinase enzymes. The bromine and hydroxymethyl groups play a crucial role in binding to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
1H-pyrrolo[2,3-b]pyridin-3-yl)methanol: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
Uniqueness
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which provide a combination of reactivity and functionality that is valuable in medicinal chemistry and organic synthesis.
Biological Activity
The compound (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (CAS Number: 1700393-00-5) is a derivative of pyrrolo[2,3-b]pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound, supported by recent research findings and case studies.
The molecular formula of this compound is C8H7BrN2O, with a molecular weight of 227.06 g/mol. The structure includes a bromine atom at the 5-position of the pyrrole ring, which is crucial for its biological activity.
Property | Value |
---|---|
CAS Number | 1700393-00-5 |
Molecular Formula | C₈H₇BrN₂O |
Molecular Weight | 227.06 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of phenylboronic acid in a Suzuki coupling reaction followed by reduction processes to obtain the desired methanol derivative .
Antitumor Activity
Recent studies have indicated that compounds related to pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines such as Ramos (Burkitt lymphoma) and Jurkat (T-cell leukemia) cells. The mechanism involves activation of the intrinsic mitochondrial apoptosis pathway and inhibition of cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .
Inhibition of Kinases
The compound has been evaluated for its inhibitory effects on several kinases including glycogen synthase kinase-3 (GSK-3) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Inhibition of these kinases can lead to cell cycle arrest and reduced tumor growth in xenograft models, suggesting a promising therapeutic approach for cancer treatment .
Study on Apoptosis Induction
A study conducted on various pyrrolo derivatives demonstrated that this compound significantly induced apoptosis in cancer cells through caspase activation. The study utilized flow cytometry and Western blotting to confirm the activation of apoptotic markers such as PARP cleavage and caspase-9 activation .
FGFR Inhibition
Another research highlighted the role of pyrrolo derivatives as fibroblast growth factor receptor (FGFR) inhibitors. The compound's structural modifications were assessed for their binding affinity to FGFR, showcasing potential applications in targeted cancer therapies .
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-3,12H,4H2,(H,10,11) |
InChI Key |
ZYXGYGBGSBXWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CO)Br |
Origin of Product |
United States |
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